N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
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Overview
Description
The compound (11bS)-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, a dioxaphosphepin core, and a trifluoromethanesulfonamide group, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bS)-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, including the formation of the dioxaphosphepin core and the introduction of the trifluoromethanesulfonamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods can enhance efficiency and scalability while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(11bS)-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The aromatic rings and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(11bS)-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential as a biochemical probe or therapeutic agent, given its unique structure and functional groups.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or diagnostic tools.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers or coatings.
Mechanism of Action
The mechanism by which (11bS)-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, (11bS)-N-(2,6-Bis(4-methoxyphenyl)-4-oxido-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl)-1,1,1-trifluoromethanesulfonamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-[10,16-bis(4-methoxyphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33F3NO7PS/c1-43-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(44-2)18-14-22)34(32)46-47(40,45-33(29)31)39-48(41,42)35(36,37)38/h11-20H,3-10H2,1-2H3,(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLOACMJQMXVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33F3NO7PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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